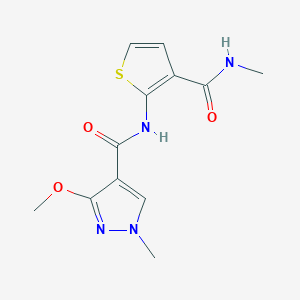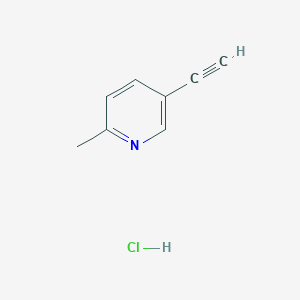![molecular formula C18H20ClN3O3 B2719338 2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone CAS No. 2379976-77-7](/img/structure/B2719338.png)
2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone, commonly known as CMPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPO is a chelating agent that has been extensively studied for its ability to selectively extract actinide and lanthanide ions from radioactive waste solutions.
作用机制
CMPO acts as a chelating agent by forming a complex with metal ions. The complexation is based on the coordination of the metal ion with the oxygen and nitrogen atoms of the CMPO molecule. The complexation process is reversible, allowing for the selective extraction of metal ions from a solution.
Biochemical and Physiological Effects
CMPO has been shown to have low toxicity and is not known to cause any significant adverse effects on human health. However, due to its potential use in nuclear fuel reprocessing, it is essential to ensure that CMPO does not pose any significant risks to the environment or human health.
实验室实验的优点和局限性
One of the main advantages of using CMPO in lab experiments is its high selectivity for actinide and lanthanide ions. This property allows for the selective extraction of metal ions from a solution, making it a valuable tool in nuclear chemistry research. However, one of the limitations of using CMPO is its relatively low solubility in water, which can limit its use in aqueous solutions.
未来方向
There are several future directions for the research and development of CMPO. One area of research is the development of new technologies for the treatment and disposal of nuclear waste. CMPO's ability to selectively extract actinide and lanthanide ions from radioactive waste solutions makes it a promising candidate for the development of new technologies for the treatment and disposal of nuclear waste.
Another area of research is the development of new chelating agents that can selectively extract metal ions from solutions. CMPO's success as a chelating agent has inspired the development of new chelating agents that can be used in various fields, including medicine and environmental science.
Conclusion
In conclusion, CMPO is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to selectively extract actinide and lanthanide ions from radioactive waste solutions makes it a promising candidate for the development of new technologies for the treatment and disposal of nuclear waste. CMPO's success as a chelating agent has also inspired the development of new chelating agents that can be used in various fields. Further research is needed to explore the full potential of CMPO and its derivatives.
合成方法
CMPO can be synthesized using a two-step process. The first step involves the reaction of 4-chlorophenol with 2-bromoethyl ethyl ether to form 2-(4-chlorophenoxy)ethyl ethyl ether. The second step involves the reaction of 2-(4-chlorophenoxy)ethyl ethyl ether with 4-(5-methylpyrimidin-2-yl)oxypiperidine to form CMPO. The final product can be purified using various techniques, including column chromatography and recrystallization.
科学研究应用
CMPO has been extensively studied for its potential applications in the field of nuclear chemistry. It is a chelating agent that has been shown to selectively extract actinide and lanthanide ions from radioactive waste solutions. This property makes CMPO a promising candidate for the development of new technologies for the treatment and disposal of nuclear waste. CMPO has also been studied for its potential use in nuclear fuel reprocessing, where it can be used to separate uranium and plutonium from spent nuclear fuel.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-13-10-20-18(21-11-13)25-16-6-8-22(9-7-16)17(23)12-24-15-4-2-14(19)3-5-15/h2-5,10-11,16H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFDNSXKCYEQID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Thia-3-azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B2719255.png)

![2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylic acid](/img/structure/B2719257.png)
![Ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2719259.png)



![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2719264.png)


![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2719269.png)

![1-sec-butyl-4-chloro-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2719276.png)
![5-Bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B2719278.png)